molecular formula C9H13N3O2 B143019 Methyl2-(isopropylamino)pyrimidine-5-carboxylate CAS No. 148741-62-2

Methyl2-(isopropylamino)pyrimidine-5-carboxylate

Cat. No.: B143019
CAS No.: 148741-62-2
M. Wt: 195.22 g/mol
InChI Key: BMZVQFVNORDZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-(isopropylamino)pyrimidine-5-carboxylate is a chemical compound with a pyrimidine core structure Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids

Preparation Methods

The synthesis of Methyl2-(isopropylamino)pyrimidine-5-carboxylate typically involves multistep organic reactions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by functional group modifications to introduce the isopropylamino and methoxycarbonyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Methyl2-(isopropylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups. Common reagents include halides and amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups.

Scientific Research Applications

Methyl2-(isopropylamino)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals, where its reactivity and functional groups are advantageous.

Mechanism of Action

The mechanism by which Methyl2-(isopropylamino)pyrimidine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl2-(isopropylamino)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    2-Amino-4-methoxycarbonylpyrimidine: Similar in structure but lacks the isopropylamino group, which may affect its reactivity and biological activity.

    5-Methyl-2-isopropylaminopyrimidine:

    2-Isopropylamino-4,6-dimethylpyrimidine: Has additional methyl groups, which can influence its steric and electronic characteristics.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

148741-62-2

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 2-(propan-2-ylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-6(2)12-9-10-4-7(5-11-9)8(13)14-3/h4-6H,1-3H3,(H,10,11,12)

InChI Key

BMZVQFVNORDZSX-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC=C(C=N1)C(=O)OC

Canonical SMILES

CC(C)NC1=NC=C(C=N1)C(=O)OC

Synonyms

5-Pyrimidinecarboxylicacid,2-[(1-methylethyl)amino]-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 11.62 g (77.5 mmol) of isopropylguanidine hydrogen sulfate, 32 ml (5 eq; 0.37 mol) of freshly distilled pyrrolidine in 230 ml of anhydrous methanol is refluxed for twenty minutes. A methanolic solution (60 ml) of methoxymalonaldehyde (1 eq; 77.5 mmol; 10 g) is added to the above solution at 0° C. as well as 140 g of molecular sieve (4 A °). The reaction medium is stirred under argon and under reflux for 24 hours. The molecular sieves are removed by filtration and then rinsed with methanol. Evaporation of the filtrate gives a residue which is taken up with ethyl acetate and then acidified with a 1N hydrochloric acid solution. The organic phases are washed with a saturated sodium chloride solution, dried over sodium sulfate, evaporated and purified on silica gel under 200 mb (eluent: 50 ethyl acetate/50 heptane).
Quantity
11.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.